molecular formula C9H10N4O4 B349644 Acefylline CAS No. 652-37-9

Acefylline

Cat. No.: B349644
CAS No.: 652-37-9
M. Wt: 238.20 g/mol
InChI Key: HCYFGRCYSCXKNQ-UHFFFAOYSA-N
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Scientific Research Applications

Acefylline has a wide range of scientific research applications:

Safety and Hazards

Acefylline may cause damage to organs if swallowed . Precautionary measures include not breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

The repositioning of acefylline as an anti-cancer drug is a promising area of research . The synthesis, anticancer, and computational studies of azomethines derived from this compound tethered 4-amino-3-mercapto-1,2,4-triazole have shown promising efficacy against liver cancer cell line .

Biochemical Analysis

Biochemical Properties

Acefylline interacts with adenosine receptors, acting as an antagonist . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the blocking of adenosine receptors, which can influence various biochemical processes.

Cellular Effects

In terms of cellular effects, this compound’s role as an adenosine receptor antagonist means it can influence cell function. It can affect cell signaling pathways and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an adenosine receptor antagonist . By binding to adenosine receptors, it can inhibit or activate enzymes and cause changes in gene expression.

Preparation Methods

Acefylline can be synthesized through various chemical routes. One common method involves the reaction of theophylline with chloroacetic acid under basic conditions to yield this compound. The reaction typically requires a solvent such as water or ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method can also reduce the production of unwanted by-products, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Acefylline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form the corresponding carboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYFGRCYSCXKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

837-27-4 (hydrochloride salt)
Record name Acefylline
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6057796
Record name Acefylline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-37-9
Record name Acefylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acefylline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acefylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13573
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 652-37-9
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Record name Acefylline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Theophyllin-7-ylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.447
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Record name ACEFYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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